2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide is a complex synthetic organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry for the development of therapeutic agents. The structure incorporates multiple functional groups, which may enhance its reactivity and biological properties.
This compound is classified under triazole derivatives due to the presence of the 1,2,4-triazole ring. Triazoles are known for their applications in pharmaceuticals, particularly as antifungal and antibacterial agents. The inclusion of a methoxybenzo derivative further enhances its potential therapeutic applications.
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide typically involves several key steps:
For industrial applications, optimizing these synthetic routes is crucial to enhance yield and purity. This optimization may involve:
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 373.45 g/mol. The structural features include:
Molecular data such as InChI and SMILES representations can be found in chemical databases. For instance:
InChI=1S/C19H19N5O2S/c1-12(22)20-18(24)21-16(23)15-10-14(11-25-15)17(19(21)26)13-8-6-5-7-9(13)4/h5-11H,1-4H3,(H,20,24)This data provides insights into the compound's connectivity and stereochemistry.
The compound can participate in various chemical reactions typical for triazole derivatives:
Understanding these reactions is vital for developing new derivatives with enhanced biological activity or altered properties.
The mechanism of action for 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors:
Experimental studies would be necessary to elucidate the precise molecular targets and pathways involved in its action.
The physical properties include:
Key chemical properties include:
The compound has potential applications across several fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5